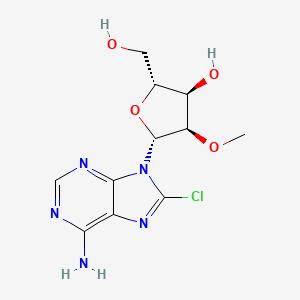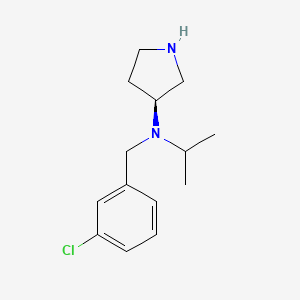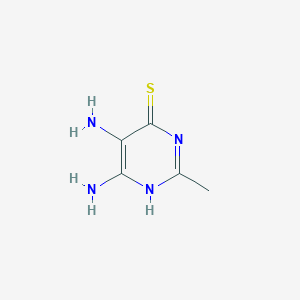![molecular formula C12H6I2O B12903604 3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
3,7-Diiododibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diiododibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6I2O It is a derivative of dibenzofuran, where two iodine atoms are substituted at the 3 and 7 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diiododibenzo[b,d]furan typically involves the iodination of dibenzofuran. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The reaction can be represented as follows:
Dibenzofuran+2I2+Oxidizing Agent→3,7−Diiododibenzo[b,d]furan
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3,7-Diiododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the iodine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
3,7-Diiododibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties.
Environmental Chemistry: Studied for its role in the formation and degradation of environmental pollutants.
Mechanism of Action
The mechanism of action of 3,7-Diiododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without iodine substitutions.
2,8-Diiododibenzo[b,d]furan: Another iodinated derivative with iodine atoms at different positions.
3,7-Dibromodibenzo[b,d]furan: A brominated analogue with similar reactivity.
Uniqueness
3,7-Diiododibenzo[b,d]furan is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties. This makes it particularly useful in certain synthetic applications and material science research where precise control over molecular structure is crucial.
Properties
Molecular Formula |
C12H6I2O |
|---|---|
Molecular Weight |
419.98 g/mol |
IUPAC Name |
3,7-diiododibenzofuran |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI Key |
GEKLTMDZUCVRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC3=C2C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


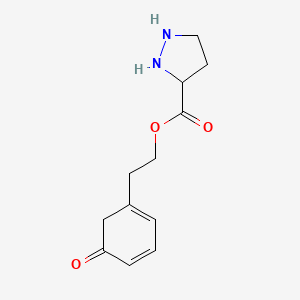
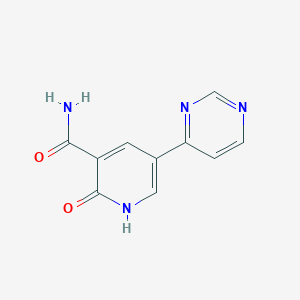
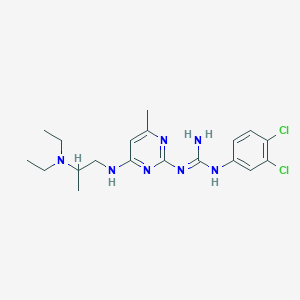
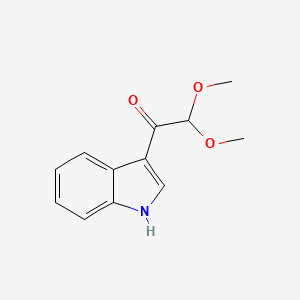
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)



